N,N-dimethylthiophene-2-carboxamide
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Overview
Description
N,N-dimethylthiophene-2-carboxamide is an organic compound with the molecular formula C7H9NOS. It belongs to the class of thiophene derivatives, which are known for their diverse chemical properties and applications in various fields such as medicinal chemistry, materials science, and industrial chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
N,N-dimethylthiophene-2-carboxamide can be synthesized through the acylation of thiophene with dimethylcarbamyl chloride. The reaction typically involves the use of a catalyst such as zinc chloride (ZnCl2) and is carried out under mild conditions. The optimal reaction conditions include a molar ratio of thiophene to dimethylcarbamyl chloride to ZnCl2 of 1:12:10, a reaction temperature of 318 K, and a reaction time of 2-3 hours .
Industrial Production Methods
The industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The removal of thiophene from coking crude benzene is an essential step in the production process .
Chemical Reactions Analysis
Types of Reactions
N,N-dimethylthiophene-2-carboxamide undergoes various chemical reactions, including:
Acylation: The compound can be synthesized through the acylation of thiophene with dimethylcarbamyl chloride.
Substitution: It can participate in substitution reactions where the thiophene ring is modified by introducing different substituents.
Common Reagents and Conditions
Acylation: Dimethylcarbamyl chloride and ZnCl2 as a catalyst.
Substitution: Various electrophiles and nucleophiles can be used depending on the desired substituent.
Major Products Formed
The major products formed from these reactions include various substituted thiophene derivatives, which can have different functional groups attached to the thiophene ring .
Scientific Research Applications
N,N-dimethylthiophene-2-carboxamide has several scientific research applications:
Medicinal Chemistry: It is used in the synthesis of various biologically active compounds, including anticancer agents.
Materials Science: Thiophene derivatives are used in the development of organic semiconductors, organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs).
Industrial Chemistry: The compound is used as an intermediate in the production of other chemicals and as a corrosion inhibitor.
Mechanism of Action
The mechanism of action of N,N-dimethylthiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. For example, in medicinal chemistry, it may inhibit certain enzymes or receptors, leading to its therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and the structure of the compound .
Comparison with Similar Compounds
Similar Compounds
Thiophene-2-carboxamide: Another thiophene derivative with similar chemical properties.
N,N-dimethylthiophene-3-carboxamide: A closely related compound with a different position of the carboxamide group.
Uniqueness
N,N-dimethylthiophene-2-carboxamide is unique due to its specific structure, which allows it to participate in a variety of chemical reactions and applications. Its ability to undergo acylation and substitution reactions makes it a versatile compound in both research and industrial settings .
Properties
CAS No. |
30717-57-8 |
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Molecular Formula |
C7H9NOS |
Molecular Weight |
155.22 g/mol |
IUPAC Name |
N,N-dimethylthiophene-2-carboxamide |
InChI |
InChI=1S/C7H9NOS/c1-8(2)7(9)6-4-3-5-10-6/h3-5H,1-2H3 |
InChI Key |
CDXVCHCOBYAVHR-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C(=O)C1=CC=CS1 |
Origin of Product |
United States |
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